molecular formula C19H22N2O4S B6570228 4-methoxy-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzene-1-sulfonamide CAS No. 946297-95-6

4-methoxy-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzene-1-sulfonamide

Cat. No.: B6570228
CAS No.: 946297-95-6
M. Wt: 374.5 g/mol
InChI Key: LUJRSCNTYLPSSX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methoxy-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzene-1-sulfonamide is a synthetic sulfonamide derivative featuring a tetrahydroquinoline scaffold acylated with a propanoyl group at the 1-position and a 4-methoxy-substituted benzene sulfonamide moiety at the 7-position.

Properties

IUPAC Name

4-methoxy-N-(1-propanoyl-3,4-dihydro-2H-quinolin-7-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O4S/c1-3-19(22)21-12-4-5-14-6-7-15(13-18(14)21)20-26(23,24)17-10-8-16(25-2)9-11-17/h6-11,13,20H,3-5,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUJRSCNTYLPSSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N1CCCC2=C1C=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Modifications in Analogous Compounds

The target compound shares a core structure with several analogs, differing primarily in substituents on the benzene sulfonamide ring and the tetrahydroquinoline moiety. Key analogs include:

Compound ID/Name Substituents (Benzene Sulfonamide) Tetrahydroquinoline Modification Molecular Formula Molecular Weight Melting Point (°C)
Target Compound 4-Methoxy 1-Propanoyl C20H23N2O4S* ~389.5* Not reported
4-Ethoxy-N-[1-(2-methylpropanoyl)-... (G512-0215) 4-Ethoxy 1-(2-Methylpropanoyl) C21H26N2O4S 402.51 Not reported
4-Fluoro-2-methyl-N-(1-propanoyl-...) (G512-0390) 4-Fluoro, 2-Methyl 1-Propanoyl C19H21FN2O3S 376.45 Not reported
2,5-Dimethoxy-N-(1-propanoyl-...) (G512-0338) 2,5-Dimethoxy 1-Propanoyl C20H24N2O5S 404.48 Not reported
N-(2-oxo-1,2,3,4-tetrahydroquinolin-7-yl)methanesulfonamide (Compound 24) Methanesulfonamide 2-Oxo C10H12N2O3S 240.28 236–237

*Estimated based on structural similarity.

Key Observations:
  • Tetrahydroquinoline Modifications: Acylation with propanoyl (target compound) versus 2-methylpropanoyl (G512-0215) introduces steric differences that could affect binding to enzymatic pockets .

Physicochemical Properties

Melting points and solubility data are critical for formulation and bioavailability:

  • Melting Points: Analogs like Compound 24 (methanesulfonamide derivative) exhibit a melting point of 236–237°C, while others (e.g., Compound 21 in ) melt at 220–221°C, suggesting that bulkier substituents (e.g., propanoyl vs. methyl) increase thermal stability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.